molecular formula C27H32N4O3S B2808319 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021220-83-6

3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No.: B2808319
CAS No.: 1021220-83-6
M. Wt: 492.64
InChI Key: NQOMHRPWFKKMKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The molecule might realize an extended conformation and form infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide have shown promising anticancer activity. For instance, novel pyridine-sulfonamide derivatives have been synthesized and tested for their anticancer potential. One such compound exhibited significant activity against leukemia, colon cancer, and melanoma cell lines, indicating the potential utility of these molecules in cancer treatment (Szafrański & Sławiński, 2015).

Antimicrobial and Antifungal Effects

Several derivatives have been investigated for their antimicrobial properties. For example, piperidine derivatives have shown significant potent antimicrobial activities against various pathogens affecting tomato plants, suggesting their potential in agricultural and plant protection applications (Vinaya et al., 2009).

Alzheimer’s Disease Research

Research into N-substituted derivatives of certain pyridine and piperazine compounds has explored their potential as drug candidates for Alzheimer’s disease. These studies focus on synthesizing compounds with specific structural features aimed at evaluating their efficacy in enzyme inhibition relevant to Alzheimer’s disease, demonstrating the broader application of these compounds in neurodegenerative disease research (Rehman et al., 2018).

Analgesic Properties

Compounds within this chemical family have also been tested for their antinociceptive (pain-relieving) properties. Some derivatives have been found to be more effective than standard pain relief drugs in animal tests, suggesting potential applications in pain management (Önkol et al., 2004).

Structural and Molecular Studies

Further scientific interest in these compounds is evident from structural and molecular studies aimed at understanding their chemical properties. Such studies provide foundational knowledge that can inform the development of pharmaceuticals and other applications, emphasizing the importance of these compounds in scientific research (Naveen et al., 2015).

Properties

IUPAC Name

3,3-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c32-27(22-25(23-10-3-1-4-11-23)24-12-5-2-6-13-24)29-16-9-21-35(33,34)31-19-17-30(18-20-31)26-14-7-8-15-28-26/h1-8,10-15,25H,9,16-22H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOMHRPWFKKMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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